molecular formula C6H9N3O2 B125551 2-Isopropyl-4-nitro-1H-imidazole CAS No. 13373-32-5

2-Isopropyl-4-nitro-1H-imidazole

Cat. No. B125551
CAS RN: 13373-32-5
M. Wt: 155.15 g/mol
InChI Key: SQZCZXRYOJJCDU-UHFFFAOYSA-N
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Description

The compound 2-Isopropyl-4-nitro-1H-imidazole is a derivative of the imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceuticals. The nitration of 2-isopropylimidazole has been explored to produce dinitro compounds, which can further react to form various heterocyclic compounds with potential pharmacological applications .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of hexahydro-2H-imidazo[4,5-g]isoquinolin-2-one, an isostere of catecholamine-based selective dopamine D-1 antagonists, was achieved in ten stages starting from 4-nitrobenzyl cyanide . Similarly, the synthesis of the first examples of the 4H-imidazo[4,5-c]isoxazole ring system was reported, which involves thermolysis of 2-(4-nitro-1H-imidazol-5-yl) acetate and malonate derivatives . These methods highlight the complexity and versatility of imidazole synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of a dinitro compound derived from 2-isopropylimidazole was confirmed to be 1,4-dinitro-2-isopropylimidazole using this method . The crystal structures of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have also been characterized, revealing 2D hydrogen-bonded networks and various coordination geometries around the metal ions .

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions, often involving rearrangements and cyclizations. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles . Additionally, an iron(III)-catalyzed cascade reaction between nitroolefins and 2-aminopyridines has been used to synthesize imidazo[1,2-a]pyridines, demonstrating the bielectrophilic nature of nitroolefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes vary depending on the metal ion present . The tautomeric equilibrium between 4-(isopropylamino)imidazol-2-ylidene and its mesoionic tautomer also affects its reactivity, as seen in the case of its coordination to a Rh(I) center .

Scientific Research Applications

Metabolism in Animals

2-Isopropyl-4-nitro-1H-imidazole, like other nitroimidazole derivatives, undergoes metabolism in animals, leading to various metabolites. A study on dogs showed that after oral administration, metabolites retaining the nitro group were identified, indicating a biotransformation involving the isopropyl chain of the molecule (Assandri et al., 1978).

Decomposition Kinetics

The decomposition kinetics of imidazole derivatives, including 2-Isopropyl-4-nitro-1H-imidazole, have been studied using thermal analysis techniques. These studies help understand how the position of the NO2 group affects the decomposition kinetics of substituted imidazoles (Venkatesh et al., 2013).

Synthesis and Structural Assignment

The synthesis and structure of nitroimidazole derivatives, including 2-Isopropyl-4-nitro-1H-imidazole, have been a focus of research. These studies involve detailed spectroscopic analysis to determine the position of the nitro group in the imidazole ring, which is crucial for understanding their pharmacological activities (Klink et al., 1985).

Biodegradability Assessment

Research on the biodegradability of imidazole derivatives, including 2-Isopropyl-4-nitro-1H-imidazole, has been conducted. These studies involve evaluating the docking behavior of enzymes involved in histidine degradation, which provides insights into the biodegradability nature of these compounds (Veeraragavan et al., 2017).

Photochemical Behavior

The photochemical behavior of nitroimidazole derivatives, including 2-Isopropyl-4-nitro-1H-imidazole, has been studied in water-containing solutions. These studies help understand the photorearrangement processes of such compounds, contributing to knowledge in photochemistry (Pfoertner & Daly, 1987).

Alkylation Studies

Research on the regioselective alkylation of nitroimidazoles, including 2-Isopropyl-4-nitro-1H-imidazole, has been conducted. These studies are significant in organic chemistry, particularly in understanding the temperature effects on alkylation processes (Rao et al., 1994).

Catalysis in Chemical Reactions

Imidazole derivatives are used as catalysts in various chemical reactions. Studies on the catalytic efficiency of imidazole in synthesis reactions, such as the Henry reaction, have been carried out, showcasing the versatility of these compounds in green chemistry (Phukan et al., 2008; Phukan et al., 2009).

Potential in Disease Treatment

Research on nitroimidazoles, including 2-Isopropyl-4-nitro-1H-imidazole, has explored their potential in treating diseases like human African trypanosomiasis. These studies are crucial in drug development for neglected tropical diseases (Trunz et al., 2011).

Future Directions

Imidazole derivatives, including “2-Isopropyl-4-nitro-1H-imidazole”, have potential therapeutic values for treating various diseases . The rapid expansion of imidazole-based medicinal chemistry suggests promising future directions for the development of new drugs .

properties

IUPAC Name

5-nitro-2-propan-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4(2)6-7-3-5(8-6)9(10)11/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZCZXRYOJJCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158344
Record name Imidazole, 2-isopropyl-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-nitro-1H-imidazole

CAS RN

13373-32-5
Record name 2-Isopropyl-4-nitroimidazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole, 2-isopropyl-4-nitro-
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Record name Imidazole, 2-isopropyl-4-nitro-
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Record name 2-isopropyl-4-nitro-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Veeraragavan, R Narayanaswamy… - Asian J Pharm Clin …, 2017 - researchgate.net
… imidazole and its derivatives which are 1-imidazole, 1, 2-dimethylimidazole, 1-ethyl imidazole, 2-ethyl-4-methylimidazole, 2-isopropylimidazole, 2-isopropyl-4nitro-1H-imidazole, 1-…
Number of citations: 11 www.researchgate.net
V Veeraragavan, R Narayanaswamy… - … and Management for …, 2017 - ieeexplore.ieee.org
The present study describes, molecular docking analysis of Imidazole derivatives and Polybenzimidazole (PBI) analogs as inhibitors of Superoxide dismutase (SOD) and Xanthine …
Number of citations: 2 ieeexplore.ieee.org

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